molecular formula C20H20N4O4S B1677257 3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1013750-77-0

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B1677257
CAS RN: 1013750-77-0
M. Wt: 412.5 g/mol
InChI Key: DZAUSKKPHXFGNN-UHFFFAOYSA-N
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Description

The compound “3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse biological activities and are used in drug design and discovery .


Synthesis Analysis

While the specific synthesis for this compound is not available, related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds structurally related to triazolothiadiazines have been extensively studied for their pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) profiles. For example, the metabolism and disposition of specific GABA-A receptor agonists have been detailed, revealing extensive metabolism through pathways such as t-butyl hydroxylation and N-deethylation. These studies highlight the importance of understanding the metabolic fate of such compounds for their safe and effective therapeutic use (Polsky-Fisher et al., 2006).

Pharmacological Effects

Research on similar compounds often explores their pharmacological effects, such as their impact on specific receptors in the brain. Studies have investigated the occupancy of human brain GABAA receptors by novel compounds, demonstrating their potential to enhance cognitive performance without the undesirable effects associated with non-selective inverse agonists. Such findings underscore the potential therapeutic applications of these compounds in treating cognitive impairments or other neurological conditions (Eng et al., 2010).

Potential Therapeutic Applications

The therapeutic implications of compounds with triazolo and thiadiazine moieties extend to various medical fields, including oncology and psychiatry. For instance, certain compounds have shown efficacy in reducing toxicity and improving response rates in the treatment of malignant melanoma, suggesting their potential role in cancer therapy (Koriech & Shükla, 1981).

Designer Benzodiazepines and New Psychoactive Substances

The rise of designer benzodiazepines, including those with triazolo[4,3-a][1,4]benzodiazepine structures, has prompted studies on their pharmacokinetics and detectability. Such research is crucial for understanding the implications of these new psychoactive substances on public health and forensic science (Huppertz et al., 2018).

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as drug design and discovery, and as energetic materials . Further studies could also aim to elucidate its mechanism of action and physical and chemical properties.

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAUSKKPHXFGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 2
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 3
Reactant of Route 3
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 4
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 5
Reactant of Route 5
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Reactant of Route 6
Reactant of Route 6
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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